molecular formula C16H20N4O B2609220 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2380064-00-4

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine

Cat. No.: B2609220
CAS No.: 2380064-00-4
M. Wt: 284.363
InChI Key: NQMKHSPDHXOEPP-UHFFFAOYSA-N
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Description

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a methylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multi-step organic synthesis. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazine derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of biological receptors.

    Industry: It could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-10-15(2-5-18-13)21-12-14-3-8-20(9-4-14)16-11-17-6-7-19-16/h2,5-7,10-11,14H,3-4,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMKHSPDHXOEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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